2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one
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Overview
Description
2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their ability to absorb ultraviolet light, making them useful as UV stabilizers in various applications. This compound is of particular interest due to its unique structure, which combines the benzotriazole moiety with a cyclopentanone ring, potentially imparting unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one typically involves the reaction of benzotriazole with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated benzotriazole derivatives.
Scientific Research Applications
2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation due to ultraviolet light exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-resistant materials, including plastics, paints, and adhesives.
Mechanism of Action
The primary mechanism by which 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one exerts its effects is through the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby preventing the UV light from causing chemical degradation of the material it is protecting. This mechanism is particularly useful in preventing the photodegradation of polymers and other materials exposed to sunlight .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high UV absorption efficiency.
Uniqueness
2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one is unique due to its cyclopentanone ring, which may impart different physical and chemical properties compared to other benzotriazole derivatives. This structural difference can influence its solubility, stability, and reactivity, making it suitable for specific applications where other benzotriazole derivatives may not be as effective .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-7-3-6-10(11)14-12-8-4-1-2-5-9(8)13-14/h1-2,4-5,10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSGFNQXLKEWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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